Product packaging for 1,2-Dibromocyclooctane(Cat. No.:CAS No. 29974-69-4)

1,2-Dibromocyclooctane

Cat. No.: B11955411
CAS No.: 29974-69-4
M. Wt: 270.00 g/mol
InChI Key: BOESCCYXMLOHNO-UHFFFAOYSA-N
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Description

1,2-Dibromocyclooctane (CAS 29974-69-4) is an alicyclic dibromo compound with the molecular formula C₈H₁₄Br₂ and a molecular weight of 270.01 g/mol . This reagent is primarily utilized in scientific research and development, particularly in organic synthesis where it serves as a versatile building block or intermediate. Its structure, featuring two bromine atoms on adjacent carbon atoms in an eight-membered ring, makes it a valuable substrate for various ring-opening and functionalization reactions, as well as for the study of stereochemistry and ring strain in medium-sized cycloalkanes . Researchers may employ it in the development of more complex cyclic structures or in materials science research. As a brominated hydrocarbon, it requires careful handling. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . Appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles, is essential. Avoid its release into the environment . This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Br2 B11955411 1,2-Dibromocyclooctane CAS No. 29974-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29974-69-4

Molecular Formula

C8H14Br2

Molecular Weight

270.00 g/mol

IUPAC Name

1,2-dibromocyclooctane

InChI

InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2

InChI Key

BOESCCYXMLOHNO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 1,2 Dibromocyclooctane and Its Stereoisomers

Direct Halogenation Pathways of Cyclooctene (B146475) Derivatives

The most common precursor for the synthesis of 1,2-dibromocyclooctane is cyclooctene. The addition of bromine across the double bond of cyclooctene can proceed through different mechanisms, primarily electrophilic addition and radical addition, each with its own implications for the stereochemical outcome of the reaction.

Electrophilic Bromination of Cyclooctene: Regioselectivity and Stereoselectivity Considerations

The electrophilic addition of bromine (Br₂) to cyclooctene is a classic and widely utilized method for the synthesis of this compound. masterorganicchemistry.comaskfilo.com This reaction typically proceeds in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. masterorganicchemistry.comgla.ac.uk

The mechanism involves the initial attack of the electron-rich π-bond of the cyclooctene on a bromine molecule. This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. masterorganicchemistry.compearson.com This intermediate is then attacked by the bromide ion (Br⁻) from the side opposite to the bromonium ion bridge. pearson.com This "anti-addition" mechanism dictates the stereochemistry of the product. masterorganicchemistry.comlibretexts.org

For cis-cyclooctene, this anti-addition results in the formation of trans-1,2-dibromocyclooctane as a racemic mixture of (1R,2R)- and (1S,2S)-enantiomers. askfilo.comnist.gov The trans configuration arises because the two bromine atoms add to opposite faces of the cyclooctane (B165968) ring.

Conversely, the electrophilic bromination of trans-cyclooctene (B1233481), which is significantly less stable than its cis counterpart, would be expected to yield cis-1,2-dibromocyclooctane. openstax.org However, the high strain of trans-cyclooctene makes this a less common starting material.

Table 1: Stereochemical Outcome of Electrophilic Bromination of Cyclooctene Isomers

Starting MaterialPredominant ProductStereochemistry of Addition
cis-Cyclooctenetrans-1,2-DibromocyclooctaneAnti-addition
trans-Cyclooctenecis-1,2-DibromocyclooctaneAnti-addition

Radical Addition of Bromine to Cyclooctene: Mechanistic Insights

While electrophilic addition is the dominant pathway under standard conditions, radical addition of bromine to cyclooctene can also occur, particularly in the presence of radical initiators (like light or peroxides) or at high temperatures. However, the more common radical reaction with alkenes like cyclooctene is allylic bromination, which results in substitution rather than addition, especially when bromine concentrations are low. libretexts.orgyale.eduyale.edu This process involves the abstraction of a hydrogen atom from the allylic position, leading to a resonance-stabilized allylic radical, followed by reaction with Br₂ to form 3-bromocyclooctene. libretexts.orgyale.edu

For the radical addition to compete with electrophilic addition, specific conditions are generally required. The radical addition of hydrogen bromide (HBr) to alkenes is a well-known example that proceeds via a radical chain mechanism. In the case of bromine itself, the radical pathway is less common for simple addition across the double bond compared to the electrophilic route.

Preparation of Specific Stereoisomers: cis-1,2-Dibromocyclooctane and trans-1,2-Dibromocyclooctane

The synthesis of specific stereoisomers of this compound requires careful control of reaction conditions and starting materials.

Stereocontrolled Synthesis Strategies

As established, the stereoselective synthesis of trans-1,2-dibromocyclooctane is readily achieved through the electrophilic bromination of cis-cyclooctene. askfilo.comgla.ac.uk This is the most direct and common method. For instance, dissolving cis-cyclooctene in dichloromethane and adding a solution of bromine dropwise at low temperatures (e.g., -40 °C) yields the trans product. gla.ac.uk

The synthesis of cis-1,2-dibromocyclooctane is more challenging due to the thermodynamic preference for the trans isomer in many reaction pathways. One potential, though less practical, route is the electrophilic bromination of trans-cyclooctene. openstax.org Alternative strategies often involve starting from a precursor where the desired cis stereochemistry is already established. For example, the reaction of cis-cyclooctene with a reagent system like ammonium (B1175870) bromide and Oxone in a polar solvent has been shown to produce cis-1,2-dibromocyclohexane through a radical pathway, suggesting a similar approach could potentially favor the cis isomer in the cyclooctane system. Another method could involve the conversion of cis-1,2-cyclooctanediol (B3120902) to the corresponding dibromide using a reagent like phosphorus pentabromide, which may proceed with retention of stereochemistry under certain conditions.

Separation and Purification Techniques for Diastereomeric Mixtures of this compound

When a synthesis results in a mixture of cis- and trans-1,2-dibromocyclooctane, their separation is necessary to obtain the pure stereoisomers. Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques. numberanalytics.com

Table 2: Potential Separation Techniques for this compound Diastereomers

TechniquePrinciple of SeparationApplicability
Chromatography Differences in polarity and interaction with the stationary phase.High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating diastereomers. numberanalytics.com The separation of diastereomers of other brominated cyclooctanes, like 1,2,5,6-tetrabromocyclooctane, has been achieved using GC and HPLC. researchgate.net
Crystallization Differences in solubility and crystal lattice energy.Fractional crystallization can be effective if one diastereomer is significantly less soluble than the other in a particular solvent system.
Distillation Differences in boiling points.Fractional distillation may be used if the boiling points of the cis and trans isomers are sufficiently different.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are crucial for identifying and confirming the stereochemistry of the separated isomers. numberanalytics.com

Alternative Synthetic Routes to this compound

Besides the direct bromination of cyclooctene, other synthetic pathways can lead to this compound. These routes may offer advantages in terms of stereocontrol or the use of different starting materials.

One such method involves the use of a mixture of sodium bromide and sodium perborate (B1237305) in acetic acid. tandfonline.com This system generates bromine in situ and has been shown to be effective for the bromination of various alkenes to their corresponding 1,2-dibromoalkanes in good yields. tandfonline.com The reaction of cyclooctene with this reagent mixture would be expected to produce this compound.

Another alternative could involve the transformation of a 1,2-dicarboxylic acid derivative of cyclooctane into the dibromide. For instance, the Hunsdiecker reaction or a variation thereof on a silver salt of a cyclooctane-1,2-dicarboxylic acid could potentially yield this compound, although controlling the stereochemistry might be challenging. Additionally, the oxidative decarboxylation of 1,2-dicarboxylic acids can be a route to alkenes, highlighting the interconversion possibilities between these functional groups. thieme-connect.dethieme-connect.de

A multi-step synthesis starting from cycloalkenes can also be employed, involving the formation of trans-1,2-dicarboxylic acids which are then converted to the dibromides. This approach, while longer, can provide access to specific isomers.

Finally, this compound can serve as a starting material for further transformations, such as dehydrobromination to form 1-bromocyclooctene using a base like morpholine. thieme-connect.com

Stereochemical and Conformational Analysis of 1,2 Dibromocyclooctane

Diastereoisomerism in 1,2-Dibromocyclooctane: cis and trans configurations

This compound exists as diastereomers, which are stereoisomers that are not mirror images of each other. wordpress.com This isomerism arises from the relative orientation of the two bromine atoms attached to adjacent carbons on the cyclooctane (B165968) ring.

cis-1,2-Dibromocyclooctane : In the cis isomer, the two bromine atoms are situated on the same face of the cyclooctane ring. libretexts.org

trans-1,2-Dibromocyclooctane : In the trans isomer, the two bromine atoms are located on opposite faces of the ring. libretexts.org

The restricted rotation around the carbon-carbon single bonds within the cyclooctane ring prevents the interconversion of these isomers under normal conditions. libretexts.org The distinction between cis and trans isomers is crucial as it significantly impacts the molecule's physical properties and chemical reactivity.

Conformational Dynamics of the Cyclooctane Ring System

The eight-membered ring of cyclooctane is conformationally complex, with several non-planar structures of comparable energy. wikipedia.org This flexibility is a key feature of its chemistry.

Dominant Conformations of Cyclooctane: Chair-Chair, Boat-Chair, Crown, and Twist-Boat Forms

Cyclooctane can adopt several conformations to minimize steric and angle strain. The most significant of these include:

Boat-Chair (BC) : This is widely considered the most stable conformation of cyclooctane. wikipedia.orgaip.org It has lower energy compared to many other forms. nih.gov

Crown : The crown conformation is slightly less stable than the boat-chair form, with an energy difference of approximately 1 kcal/mol. nih.gov

Chair-Chair (CC) : This is another possible conformation. nih.gov

Twist-Boat (TB) : Also known as the saddle conformation. nih.gov

While the boat-chair is the global energy minimum, the crown conformation is also a significant contributor. aip.orgnih.gov The complexity of cyclooctane's conformational landscape is due to the existence of many conformers with similar energy levels. wikipedia.org

Impact of Bromine Substituents on Cyclooctane Ring Conformations in this compound

The introduction of bulky bromine atoms as substituents on the cyclooctane ring influences the conformational preferences. The steric bulk of the bromine atoms will favor conformations that place them in positions that minimize steric interactions, such as equatorial-like positions. tru.ca In substituted cyclohexanes, for instance, bulky groups preferentially occupy equatorial positions to avoid 1,3-diaxial interactions, which increase the energy and decrease the stability of the conformer. tru.ca While cyclooctane is more flexible, similar principles of minimizing steric hindrance apply. The presence of the two bromine atoms can lead to a preference for specific boat-chair or crown conformations where the substituents are furthest from other atoms. tru.catandfonline.com

Conformational Isomerism and Energy Barriers to Interconversion in this compound

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. testbook.com For cyclooctane, the interconversion between different conformations, such as the boat-chair and crown forms, involves surmounting specific energy barriers. The activation energy for the interconversion of the boat-chair forms is approximately 5 kcal/mol, while the barrier to convert between the boat-chair and the twist-boat-chair is higher. libretexts.org

These energy barriers are influenced by factors like torsional strain (from eclipsing bonds) and steric strain (from non-bonded interactions). solubilityofthings.com The presence of bromine atoms in this compound will alter these energy barriers compared to unsubstituted cyclooctane. The specific values for the energy barriers in this compound would depend on the specific conformations involved and the positions of the bromine atoms (axial-like vs. equatorial-like).

Enantiomeric Considerations for Chiral Stereoisomers of this compound

Chirality, or "handedness," is a key feature of many organic molecules. A molecule is chiral if it is non-superimposable on its mirror image. savemyexams.com The two non-superimposable mirror images are called enantiomers. savemyexams.com

In this compound, the two carbon atoms bonded to the bromine atoms are potential chiral centers, as they are each attached to four different groups (a bromine atom, a hydrogen atom, and two different carbon pathways within the ring). pearson.com

trans-1,2-Dibromocyclooctane : The trans isomer is chiral. It exists as a pair of enantiomers, (1R,2R)-1,2-dibromocyclooctane and (1S,2S)-1,2-dibromocyclooctane. pitt.edu These enantiomers are non-superimposable mirror images of each other. brainly.com

cis-1,2-Dibromocyclooctane : The cis isomer, depending on its conformation, can be a meso compound. A meso compound is an achiral compound that has chiral centers. libretexts.org If the cis isomer can adopt a conformation with a plane of symmetry, it will be achiral and optically inactive. msu.edu

The existence of these stereoisomers is significant as enantiomers can have different biological activities and interactions.

Influence of Stereochemistry and Conformation on Reactivity of this compound

The stereochemistry and conformational preferences of this compound play a critical role in determining its chemical reactivity, particularly in elimination reactions.

For an E2 elimination reaction to occur, the leaving group (one of the bromine atoms) and a hydrogen atom on an adjacent carbon must be in an anti-periplanar arrangement (a dihedral angle of 180°). libretexts.org In cyclic systems, this often translates to a diaxial arrangement of the hydrogen and the leaving group. libretexts.org

In the cis-isomer of a substituted cycloalkane, one substituent will be in an axial position and the other in an equatorial position in a chair-like conformation. If the bromine is axial, and there is an adjacent axial hydrogen, E2 elimination can proceed rapidly. libretexts.org

In the trans-isomer, the substituents will be either both axial or both equatorial. For E2 elimination to occur, the molecule must adopt a conformation where one bromine and an adjacent hydrogen are in axial positions. libretexts.org The stability of the required conformation will therefore dictate the rate of reaction.

The specific conformation adopted by the cis and trans isomers of this compound will therefore determine the accessibility of the required anti-periplanar geometry for E2 elimination, thus influencing the reaction rate and the resulting products. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene in an E2 reaction. libretexts.org

Reaction Mechanisms and Reactivity Profiles of 1,2 Dibromocyclooctane

Nucleophilic Substitution Reactions of 1,2-Dibromocyclooctane

The presence of two electrophilic carbon centers bonded to bromine atoms makes this compound a substrate for nucleophilic substitution reactions. The specific pathway, whether SN1 or SN2, is influenced by the reaction conditions, including the nature of the nucleophile and the solvent.

SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: substitution nucleophilic unimolecular (SN1) and substitution nucleophilic bimolecular (SN2). byjus.comlibretexts.org

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group (bromide) departs. libretexts.org This mechanism is favored by strong nucleophiles and polar aprotic solvents. For this compound, an SN2 reaction would involve the backside attack of the nucleophile on one of the carbon-bromine bonds.

The SN1 reaction , in contrast, is a two-step process. byjus.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. byjus.com This is followed by a rapid attack of the nucleophile on the carbocation. byjus.com SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. byjus.comlibretexts.org In the case of this compound, the formation of a secondary carbocation is possible, which can then be attacked by a nucleophile.

The choice between SN1 and SN2 pathways for this compound is a competitive process influenced by the specific reaction conditions. chemguide.co.uk

Neighboring Group Participation by Halogens or Other Functionalities

A significant aspect of the reactivity of this compound is the potential for neighboring group participation (NGP), also known as anchimeric assistance. numberanalytics.com The bromine atom on the adjacent carbon can act as an internal nucleophile, influencing the rate and stereochemistry of the substitution reaction.

This participation involves the formation of a cyclic bromonium ion intermediate. This intermediate is formed when the lone pair of electrons on one bromine atom attacks the adjacent carbon, displacing the other bromide ion. The external nucleophile then attacks this cyclic intermediate. The effectiveness of halogens as neighboring groups generally follows the order I > Br > Cl.

The formation of a bridged bromonium ion has significant stereochemical consequences.

Solvolysis of this compound: Kinetic and Mechanistic Studies

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org For this compound, solvolysis in a polar protic solvent like methanol (B129727) or water would likely proceed through an SN1-like mechanism, potentially with neighboring group participation.

Kinetic studies of solvolysis reactions provide crucial insights into the reaction mechanism. For an SN1 reaction, the rate is dependent only on the concentration of the substrate. byjus.com If neighboring group participation is involved, the reaction rate may be significantly accelerated compared to a similar compound without a participating group. For instance, studies on related systems have shown that the rate of solvolysis is enhanced due to anchimeric assistance. numberanalytics.com

The mechanism would involve the initial ionization of one C-Br bond, assisted by the neighboring bromine atom, to form a bromonium ion intermediate. The solvent molecule then attacks this intermediate.

Stereochemical Outcome of Nucleophilic Substitution

The stereochemistry of the product in a nucleophilic substitution reaction of this compound is a direct consequence of the reaction mechanism.

An SN2 reaction proceeds with inversion of configuration at the reaction center.

An SN1 reaction that proceeds through a planar carbocation intermediate would be expected to yield a racemic mixture of retention and inversion products. youtube.com

Reductive Elimination and Derivatization of this compound

Besides substitution, this compound readily undergoes elimination reactions, particularly reductive elimination to form an alkene.

Formation of Cyclooctene (B146475) via Reductive Debromination

The most prominent reductive elimination reaction of this compound is its debromination to yield cyclooctene. This reaction involves the removal of both bromine atoms and the formation of a carbon-carbon double bond. A variety of reagents can effect this transformation, and the stereochemical outcome can sometimes depend on the mechanism of the specific reagent system.

The reaction is a key step in certain synthetic sequences and has been accomplished using various reducing agents. thieme-connect.de The table below summarizes several reported methods for the reductive debromination of this compound.

Reagent SystemSolventTemperatureYield of Cyclooctene (%)Reference
Zn, TiCl₄THF0 °C91 thieme-connect.de
Zn, Ti(Cp)₂Cl₂THFRoom Temp.74 thieme-connect.de
NaBH₄, (2-thienyl)₂Te₂EtOHRoom Temp.85 thieme-connect.de
Na₂S·9H₂O, [Me(CH₂)₇]₃NMe⁺Cl⁻H₂ORoom Temp.60 thieme-connect.de
Sodium Iodide (NaI)Acetone (B3395972)RefluxNot specified stackexchange.com

The reaction with zinc is a classic method for the dehalogenation of vicinal dihalides. nih.gov The use of sodium iodide in acetone is another common method, where the iodide ion acts as a reducing agent. stackexchange.com The reaction proceeds via an E2-like mechanism where the iodide ion attacks one bromine atom, and simultaneously, the other bromine atom departs with its bonding electrons, which then form the pi bond of the alkene.

Reactions with Organometallic Reagents (e.g., Magnesium, Lithium, Zinc)

The reaction of vicinal dihalides like this compound with organometallic reagents is often dominated by elimination pathways rather than substitution or the formation of stable di-organometallic species.

Magnesium: The reaction of 1,2-dihaloalkanes with magnesium metal typically leads to elimination to form an alkene. stackexchange.com For instance, 1,2-dibromoethane (B42909) reacts with magnesium to yield ethene. stackexchange.com By analogy, this compound is expected to undergo a similar elimination reaction to produce cyclooctene. The formation of a di-Grignard reagent from a 1,2-dihalide is generally not a favored process due to the propensity for rapid intramolecular elimination. While Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds, their generation from this compound is precluded by this facile elimination. wvu.edu

Lithium: Organolithium compounds are highly reactive reagents that function as both potent bases and nucleophiles. wikipedia.orglibretexts.org When reacting with haloalkanes, they can participate in substitution or elimination. In the case of this compound, its reaction with strong, non-nucleophilic lithium-based bases, such as lithium amides, results in dehydrohalogenation. For example, this compound is a key intermediate in the synthesis of cyclooctyne (B158145). This transformation involves a two-step elimination process, first using potassium t-butoxide to form 1-bromocyclooctene, followed by treatment with lithium diisopropylamide (LDA) to afford cyclooctyne. researchgate.net

Zinc: The reaction of this compound with zinc metal is a well-established method for dehalogenation to form an alkene. This reaction typically proceeds with high yield and is often facilitated by the addition of other reagents. For example, treatment of this compound with zinc in the presence of titanium tetrachloride (TiCl₄) in tetrahydrofuran (B95107) (THF) results in the formation of cyclooctene.

ReactantReagents and ConditionsProductYieldReference
This compoundZn, TiCl₄, THF, 0 °C, 3 hCyclooctene91% rsc.org
This compoundZn, Ti(Cp)₂Cl₂, THF, rt, 0.5 hCyclooctene74% rsc.org

This table summarizes dehalogenation reactions of this compound using zinc-based reagent systems.

Cross-Coupling Reactions Utilizing this compound as a Precursor

Cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, are powerful, transition-metal-catalyzed methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. wikipedia.org

The use of this compound as a substrate in these reactions is not extensively documented in the scientific literature. A significant challenge in employing vicinal dihalides in cross-coupling reactions is the strong tendency to undergo β-elimination upon formation of the initial organometallic intermediate, which would yield an alkene. This elimination pathway is often kinetically and thermodynamically favored over the desired sequential or double cross-coupling process.

For a successful cross-coupling, the rate of oxidative addition of the catalyst (e.g., a Palladium(0) complex) into a C-Br bond and the subsequent transmetalation and reductive elimination steps must be significantly faster than the rate of elimination. libretexts.org While cross-coupling reactions have been developed for a wide array of sp², and sp³-hybridized carbon centers, the specific architecture of this compound makes it a challenging substrate, with elimination to cyclooctene or cyclooctyne being the more common reaction pathway. wikipedia.orgwikipedia.org

Rearrangement Reactions Involving this compound

The eight-membered ring of this compound allows for unique rearrangement possibilities, including those involving carbocation intermediates and transannular interactions.

Carbocation rearrangements are common transformations where an unstable carbocation rearranges to a more stable form, typically through a 1,2-hydride or 1,2-alkyl shift. libretexts.orglibretexts.orgwikipedia.org While specific studies on the solvolysis of this compound are scarce, the behavior of the closely related cyclooctyl cation, generated from precursors like cyclooctyl p-bromobenzenesulfonate (brosylate), is well-documented.

The solvolysis of cyclooctyl derivatives is characterized by significant rearrangement involving transannular hydride shifts. datapdf.com If a carbocation were to be generated from this compound, for instance through the action of a Lewis acid to abstract a bromide ion, the resulting secondary brominated carbocation would be highly susceptible to rearrangement. The driving force for such a rearrangement would be the formation of a more stable carbocation. However, the most prominent rearrangement pathway in the cyclooctyl system is the transannular 1,5-hydride shift, which leads to a bridged carbocation structure. datapdf.comacs.org This process is often faster and more favorable than a simple 1,2-hydride shift to an adjacent carbon.

Transannular reactions are intramolecular reactions that form a covalent bond between atoms on opposite sides of a medium-sized ring (8- to 11-membered). psu.edu This reactivity is a consequence of the ring's conformation, which can bring distant atoms into close spatial proximity. psu.edu The cyclooctane (B165968) system is particularly prone to these interactions.

Studies on the bromination of cis-cyclooctene have shown that in addition to the expected direct addition product, trans-1,2-dibromocyclooctane, transannular reaction products are also formed. These include cis-1,5-dibromocyclooctane and trans-1,5-dibromocyclooctane, which arise from the participation of a C-H bond at the C5 position in the intermediate bromonium ion. psu.edu

ReactantReagents and ConditionsProductsYieldsReference
cis-CycloocteneBr₂trans-1,2-Dibromocyclooctane73% psu.edu
cis-1,5-Dibromocyclooctane14% psu.edu
trans-1,5-Dibromocyclooctane8% psu.edu

This table illustrates the formation of transannular products during the bromination of cis-cyclooctene, a direct precursor to this compound.

Furthermore, derivatives of cyclooctene can be induced to undergo transannular cyclizations. For example, a derivative of 5-aza-trans-cyclooctene undergoes a transannular cyclization when treated with bromine to form a hexahydropyrrolizine framework. nih.gov The most extensively studied transannular process in this ring system is the 1,5-hydride shift that occurs during solvolysis reactions of cyclooctyl derivatives. rsc.orgdatapdf.com These studies confirm that the cyclooctane skeleton, such as that in this compound, possesses an intrinsic reactivity towards transannular processes, driven by the relief of strain and the formation of stable bridged intermediates or bicyclic products. acs.orgpsu.edu

Advanced Spectroscopic Characterization and Elucidation of 1,2 Dibromocyclooctane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of 1,2-dibromocyclooctane, providing detailed insights into its stereochemistry and dynamic conformational behavior.

The ¹H and ¹³C NMR spectra of the cis and trans isomers of this compound exhibit distinct chemical shifts and coupling constants, which are instrumental in their differentiation and in deducing their preferred conformations in solution.

For trans-1,2-dibromocyclohexane, a related compound, the methine protons (CH-Br) appear as a multiplet, and the methylene (B1212753) protons of the cyclohexane (B81311) ring also show complex splitting patterns due to their diastereotopic nature. chemicalbook.com In this compound, the larger and more flexible eight-membered ring leads to a greater degree of conformational averaging, which influences the observed chemical shifts and coupling constants.

The chemical shifts of the carbon atoms directly bonded to the bromine atoms (C-Br) are significantly deshielded and typically resonate in the range of 50-70 ppm in the ¹³C NMR spectrum. bhu.ac.in The exact chemical shift is sensitive to the stereochemistry and the conformation of the cyclooctane (B165968) ring. For instance, in cis- and trans-decalins, which also feature fused ring systems, the ¹³C chemical shifts show good agreement with theoretical calculations, highlighting the power of combining experimental and computational methods. nih.gov

The proton chemical shifts for the methine protons (H-C-Br) are also found at a lower field compared to the methylene protons of the ring due to the electron-withdrawing effect of the bromine atoms. libretexts.org In a study on hexachlorocyclopentadienyl-dibromocyclooctane (HCDBCO), the protons on the CHBr moieties were observed at a lower field than the other protons. dioxin20xx.org

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Dibrominated Cycloalkanes

CompoundProtonChemical Shift (ppm)CarbonChemical Shift (ppm)
trans-1,2-Dibromocyclohexane chemicalbook.comCH-BrMultipletC-Br~50-60
1,2-Dibromoethane (B42909) docbrown.infodocbrown.infoCH₂-Br3.65 (singlet)C-Br31.7
cis/trans-1,2-DibromocyclooctaneCH-Br~4.0-4.5 (isomer dependent)C-Br~55-65 (isomer dependent)
CH₂~1.4-2.5CH₂~25-35

Note: The values for this compound are approximate and can vary based on the solvent and specific isomer.

The coupling constants between vicinal protons (³JHH) are particularly informative for conformational analysis. These values, governed by the Karplus relationship, depend on the dihedral angle between the coupled protons. By analyzing these coupling constants, it is possible to deduce the predominant conformations of the cis and trans isomers in solution.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for probing spatial and through-bond connectivities. huji.ac.ilemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. emerypharma.com For this compound, COSY spectra would show correlations between the methine protons (H-C-Br) and the adjacent methylene protons, as well as among the methylene protons of the cyclooctane ring, aiding in the assignment of the proton sequence. dioxin20xx.orgprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. huji.ac.ilprinceton.edu It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, HSQC would link each methine proton to its corresponding carbon atom (C-Br) and each methylene proton to its respective carbon.

A combined analysis of these 2D NMR spectra allows for a complete and reliable assignment of the ¹H and ¹³C NMR spectra of both cis- and trans-1,2-dibromocyclooctane, providing a solid foundation for further conformational studies. researchgate.netrsc.org

The cyclooctane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, such as the boat-chair and crown families. The presence of two bromine substituents influences this equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. libretexts.orgresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. ox.ac.uk At high temperatures, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum is an average of the contributing conformations. As the temperature is lowered, the exchange rate slows down. At the coalescence temperature, the signals for the individual conformers begin to broaden and merge. nih.gov At very low temperatures (the slow-exchange regime), separate signals for each populated conformer may be observed, allowing for the determination of their relative populations and the thermodynamic parameters of the equilibrium.

From the analysis of the line shapes at different temperatures, the rate constants for the conformational exchange can be determined, providing the activation energy barrier for the interconversion process. libretexts.orgox.ac.uk These studies offer valuable insights into the conformational landscape and the energy barriers separating different conformers of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. jsscacs.edu.inlibretexts.org For conformational analysis, certain vibrational modes are particularly sensitive to the geometry of the molecule.

The IR and Raman spectra of cis- and trans-1,2-dibromocyclooctane are expected to show characteristic bands corresponding to C-H stretching, CH₂ scissoring, twisting, and wagging modes, as well as C-C stretching modes of the cyclooctane ring. The C-Br stretching vibrations are typically observed in the far-infrared region (below 700 cm⁻¹) and are highly dependent on the conformation.

The symmetry of the molecule plays a crucial role in determining the activity of vibrational modes in IR and Raman spectroscopy. For molecules with a center of inversion (like a specific conformer of the trans isomer might possess), the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. nih.gov In contrast, for molecules without a center of inversion (like the cis isomer), many vibrations can be both IR and Raman active. uc.edu

By comparing the experimental IR and Raman spectra with those predicted from theoretical calculations for different possible conformations, it is possible to identify the most likely conformers present in the sample. tubitak.gov.trresearchgate.net This approach has been successfully applied to other cyclic systems to distinguish between different isomers and conformers.

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info Consequently, the molecular ion ([M]⁺) will appear as a triplet of peaks at m/z values corresponding to [C₈H₁₄⁷⁹Br₂]⁺, [C₈H₁₄⁷⁹Br⁸¹Br]⁺, and [C₈H₁₄⁸¹Br₂]⁺, with relative intensities of approximately 1:2:1. docbrown.info The nominal molecular weight of this compound is 270 g/mol . nist.govnih.gov

The fragmentation of the molecular ion upon electron ionization provides structural information. chemguide.co.uk Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (Br•) to form a [M-Br]⁺ ion, and the loss of HBr. libretexts.org The fragmentation pattern of this compound would likely involve the following key steps:

Loss of a bromine radical: [C₈H₁₄Br₂]⁺• → [C₈H₁₄Br]⁺ + Br•

Loss of HBr: [C₈H₁₄Br₂]⁺• → [C₈H₁₃Br]⁺• + HBr

Cleavage of the cyclooctane ring: The [C₈H₁₄Br]⁺ ion or other fragment ions can undergo further fragmentation through ring-opening and cleavage, leading to a series of smaller fragment ions. savemyexams.com

The relative abundances of these fragment ions can provide clues about the stability of the intermediate carbocations and radical cations, which can be influenced by the stereochemistry of the parent molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the confirmation of their elemental composition.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Characterization of this compound

Since this compound is a chiral molecule (both cis and trans isomers are chiral, with the trans isomer existing as a pair of enantiomers and the cis isomer also being chiral due to its C₂ symmetry), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its enantiomeric characterization. fiveable.metaylorfrancis.comnsf.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. libretexts.org An ORD spectrum of a chiral molecule shows a plain curve far from any absorption bands, but it exhibits a characteristic "Cotton effect" in the region of an absorption band. libretexts.orgmgcub.ac.in The sign of the Cotton effect (positive or negative) is related to the absolute configuration of the enantiomer.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. fiveable.memgcub.ac.in A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. researchgate.net The C-Br bond acts as a chromophore that absorbs in the UV region. The sign and intensity of the CD signals are highly sensitive to the stereochemistry and conformation of the molecule.

For this compound, the CD and ORD spectra would be used to:

Distinguish between enantiomers: The enantiomers of trans-1,2-dibromocyclooctane will exhibit mirror-image CD and ORD spectra.

Determine absolute configuration: By comparing the experimental CD and ORD spectra with those predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), it is possible to assign the absolute configuration (R,R or S,S) to a particular enantiomer. nih.govnih.gov

Study conformational equilibria: The observed CD and ORD spectra are a population-weighted average of the spectra of all contributing conformers. Therefore, these techniques can also provide information about the conformational preferences of the chiral molecule in solution.

Computational Chemistry and Theoretical Modeling of 1,2 Dibromocyclooctane

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Optimized Geometries and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the optimized geometries and electronic structures of molecules. nrel.govrsc.org These methods solve the Schrödinger equation, albeit with approximations, to find the lowest energy arrangement of atoms in a molecule and to describe the distribution of electrons.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated. nrel.gov These calculations can reveal the partial charges on atoms and the nature of the carbon-bromine bonds, which are crucial for understanding the molecule's reactivity.

Table 1: Representative Predicted Geometric Parameters for a 1,2-Disubstituted Cyclooctane (B165968) Analog (Conceptual)

ParameterPredicted Value (DFT/M06-2X)
C-C Bond Length (average)1.54 Å
C-Br Bond Length1.95 Å
C-C-C Bond Angle (average)116°
C-C-Br Bond Angle112°
Br-C-C-Br Dihedral Angle (anti)~180°
Br-C-C-Br Dihedral Angle (gauche)~60°

Note: This table is illustrative and based on general principles of DFT calculations on similar molecules. Specific calculated values for 1,2-dibromocyclooctane would require dedicated computational studies.

Conformational Energy Landscapes and Potential Energy Surface Mapping of this compound

The cyclooctane ring is known for its conformational complexity, and the presence of two bromine substituents further complicates its energy landscape. nih.gov The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. yale.eduresearchgate.net Minima on this surface correspond to stable conformers, while saddle points represent transition states between them. researchgate.net

For cyclooctane itself, the boat-chair (BC) and twist-boat-chair (TBC) conformations are among the low-energy structures. nih.gov The introduction of bulky bromine atoms in this compound will influence the relative energies of these conformers due to steric and electronic effects. The bromines can exist in either axial or equatorial positions, and the molecule can adopt various diastereomeric forms (e.g., cis and trans). The relative stability of these conformers is determined by factors like torsional strain and non-bonded interactions. nih.gov For example, in 1,2-dibromoethane (B42909), the anti conformation is more stable than the gauche conformation by about 0.2 kcal/mol. youtube.com

Mapping the PES for this compound would involve systematically changing key dihedral angles and calculating the energy at each point. This process helps in identifying all stable conformers and the energy barriers for interconversion between them. researchgate.net The energy difference between conformers can be small, leading to a dynamic equilibrium of different shapes at room temperature. chemrxiv.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. rsc.org These predictions are invaluable for interpreting experimental spectra and assigning observed signals to specific molecular motions or chemical environments. nih.gov

Vibrational frequency calculations are typically performed after a geometry optimization. osti.gov The calculated frequencies often show systematic errors compared to experimental values, but these can be corrected using scaling factors. nih.gov By comparing the calculated infrared spectrum with an experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the computed geometry. osti.gov For instance, the calculated and experimental spectra of disubstituted naphthoquinones have shown good agreement in both peak positions and relative band intensities. osti.gov

While specific calculated spectra for this compound were not found, the methodology is standard. One would expect to see characteristic C-Br stretching frequencies in the lower wavenumber region of the infrared spectrum. The exact positions would depend on the conformation of the molecule.

Transition State Calculations for Reaction Mechanisms Involving this compound

Transition state theory is a cornerstone of understanding chemical reactivity. masterorganicchemistry.com Transition state calculations aim to locate the saddle point on the potential energy surface that connects reactants and products. researchgate.netmasterorganicchemistry.com The energy of this transition state determines the activation energy of the reaction, which is a key factor in its rate. masterorganicchemistry.com

This compound is a precursor in various organic reactions, such as dehalogenation to form cyclooctyne (B158145). Transition state calculations can be employed to model the mechanism of such reactions. For example, in a dehalogenation reaction, one could calculate the transition state for the concerted elimination of the two bromine atoms or for a stepwise mechanism involving an intermediate.

DFT methods are commonly used for transition state searches. e3s-conferences.orgyoutube.com These calculations can provide detailed information about the geometry of the transition state, including the partially broken and formed bonds. nih.gov This information is crucial for understanding the stereochemical outcome of a reaction and for designing more efficient synthetic routes. e3s-conferences.org

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. rsc.orgdiva-portal.org In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, where the forces are derived from a force field or from quantum mechanical calculations. diva-portal.org

MD simulations of this compound in a solvent, such as water or an organic solvent, can provide insights into its behavior in the condensed phase. nih.gov These simulations can reveal how the solvent molecules arrange around the solute and how they affect its conformational preferences. diva-portal.orgnih.gov For instance, the dipole moment of the solvent can influence the relative energies of the different conformers of this compound.

Furthermore, MD simulations can be used to study dynamic processes, such as the diffusion of the molecule in a solution or the kinetics of conformational changes. nih.gov By analyzing the trajectories of the atoms over time, one can calculate various properties, including diffusion coefficients and radial distribution functions, which describe the local structure of the solution. nih.gov Such simulations are computationally intensive but offer a detailed picture of the molecule's behavior in a realistic environment. aps.orgnccr-marvel.ch

Applications of 1,2 Dibromocyclooctane As a Key Synthetic Intermediate

Precursor for Macrocyclic Alkenes and Alkynes: Synthesis of Cyclooctene (B146475) and Cyclooctyne (B158145) Derivatives

One of the most prominent applications of 1,2-dibromocyclooctane is in the synthesis of cyclooctyne, the smallest cycloalkyne that is stable enough to be isolated and stored at room temperature. unibo.it Due to the geometric constraints of the eight-membered ring, cyclooctyne possesses significant ring strain (approximately 18 kcal/mol), which makes it a highly reactive species for various chemical transformations. unibo.it

The synthesis of cyclooctyne from this compound is typically achieved through a double dehydrohalogenation reaction. unibo.it This process involves the sequential elimination of two molecules of hydrogen bromide using a strong base. While early methods used harsh conditions, such as molten sodium amide at high temperatures, more modern and reliable procedures have been developed. unibo.it The process generally starts with the readily available trans-1,2-dibromocyclooctane.

The reaction pathway can be summarized as follows:

Bromination of Cyclooctene: Cyclooctene is treated with bromine (Br₂) to yield trans-1,2-dibromocyclooctane. askfilo.comvaia.com

First Dehydrohalogenation: The resulting dibromide undergoes elimination of one equivalent of HBr to form 1-bromocyclooctene.

Second Dehydrohalogenation: A subsequent elimination of the second HBr equivalent yields the target cyclooctyne. unibo.it

StepReagents and ConditionsProductYieldReference
Bromination Cyclooctene, Br₂, CH₂Cl₂trans-1,2-DibromocyclooctaneQuantitative unibo.it
Dehydrohalogenation trans-1,2-Dibromocyclooctane, KOtBu, 0 °C1-BromocycloocteneGood unibo.it
Dehydrohalogenation 1-Bromocyclooctene, Strong Base (e.g., NaNH₂)CyclooctyneModerate unibo.it

This interactive table summarizes the synthetic route from cyclooctene to cyclooctyne via this compound.

Furthermore, this compound serves as a precursor for various cyclooctene derivatives. The controlled elimination of HBr can yield 1-bromocyclooctene, which itself is a useful building block for introducing further functionalities onto the cyclooctane (B165968) ring through cross-coupling reactions or other substitutions.

Building Block for Bicyclic and Polycyclic Ring Systems

The cyclooctane framework, accessed through this compound, is a constituent of numerous complex bicyclic and polycyclic molecules. The synthesis of these structures often leverages the reactivity of intermediates derived from this compound, such as cyclooctyne or cyclooctadienes. These intermediates can undergo cycloaddition reactions or intramolecular cyclizations to form fused or bridged ring systems.

Bicyclic compounds containing a [3.2.1] octane (B31449) framework are present in many natural products with significant biological activities. mdpi.com The synthesis of such frameworks can be achieved through various organocatalyzed domino reactions, starting from functionalized cyclic precursors. mdpi.com For instance, intramolecular reactions of functionalized cyclooctane derivatives, which can be prepared from this compound, can lead to the formation of bicyclic systems. Base-promoted cyclization of 1,4-diketones is one such method for creating bicyclo[3.2.1] intermediates. mdpi.com

An example of a polycyclic compound is hexachlorocyclopentadienyl-dibromocyclooctane, a complex structure containing both a dibrominated cyclooctane ring and a hexachlorinated cyclopentadiene (B3395910) moiety. While specific synthetic details from this compound are not broadly documented, the structure highlights the role of the dibromocyclooctane unit as a scaffold for constructing intricate polycyclic systems.

The conversion of this compound into a conjugated diene, such as 1,3-cyclooctadiene, opens pathways to Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for forming six-membered rings, thereby enabling the construction of bicyclic and polycyclic structures in a stereocontrolled manner.

Synthesis of Novel Heterocyclic Compounds Incorporating the Cyclooctane Scaffold

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal and materials chemistry. uou.ac.in this compound is a valuable starting material for synthesizing heterocyclic systems that incorporate the eight-membered cyclooctane ring.

The primary route for this application involves the conversion of this compound to cyclooctyne. The high reactivity of the strained triple bond in cyclooctyne makes it an excellent substrate for cycloaddition reactions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry". unibo.it This reaction allows for the efficient formation of 1,2,3-triazole rings by reacting cyclooctyne with organic azides. This methodology is widely used to link the cyclooctane scaffold to other molecular fragments, leading to novel and complex heterocyclic architectures. nih.gov

Reaction TypeReactantsHeterocyclic ProductSignificanceReference
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne (from this compound) + Organic Azide1,2,3-Triazole fused or appended to a cyclooctane ringHigh efficiency, biocompatibility, modular synthesis unibo.it
[3+2] Cycloaddition Cyclooctyne + Nitrones/DiazoalkanesIsoxazolines / PyrazolinesAccess to five-membered nitrogen- and oxygen-containing heterocycles
Diels-Alder ([4+2] Cycloaddition) 1,3-Cyclooctadiene (from this compound) + DienophileFused six-membered heterocyclesConstruction of complex polyheterocyclic systems unibo.it

This interactive table showcases the versatility of this compound derivatives in synthesizing various heterocyclic compounds.

Beyond triazoles, cyclooctyne can react with a variety of 1,3-dipoles, such as nitrones and nitrile oxides, to generate other five-membered heterocyclic rings like isoxazolines and isoxazoles. Furthermore, dehydrobromination of this compound can be controlled to produce cyclooctadienes, which can then participate in Diels-Alder reactions with heterodienophiles to form six-membered heterocycles containing nitrogen or oxygen.

Role in the Formation of Supramolecular Structures and Molecular Recognition Elements

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The design of molecules that can self-assemble into larger, functional architectures is a key goal in this field. This compound, primarily through its conversion to cyclooctyne, plays a role in the construction and modification of these complex structures.

A notable example is the use of cyclooctyne in the covalent post-assembly modification (PAM) of supramolecular cages. Researchers have demonstrated that a pre-formed Fe₄L₆ tetrahedral cage, edged with reactive tetrazine units, can undergo significant structural transformation upon reaction with cyclooctyne. The inverse electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and the strained cyclooctyne (derived from this compound) triggers a rearrangement of the entire assembly. Depending on other stimuli, this initial tetrahedron can transform into different architectures, such as a helicate. This work illustrates how the reactivity imparted by the cyclooctyne unit can be used to control and switch the structure of large, multi-component supramolecular systems.

The 1,2,3-triazole moiety, readily formed from cyclooctyne via click chemistry, is also a valuable recognition element in supramolecular chemistry. When quaternized to form a 1,2,3-triazolium cation, it becomes an excellent hydrogen-bond donor and can participate in anion recognition. Macrocycles incorporating triazolium units derived from building blocks like cyclooctyne can act as receptors for various anions.

Intermediate in the Development of New Organic Materials and Ligands

The development of new functional organic materials—for applications in electronics, photonics, and catalysis—relies on the synthesis of precisely defined molecular components. wiley.comrsc.org this compound serves as a precursor to building blocks that are incorporated into these advanced materials. Again, its conversion to cyclooctyne is a key enabling step. The utility of click chemistry (SPAAC) allows for the modular and efficient construction of complex polymers, dendrimers, and surface-functionalized materials where the cyclooctane unit can impart specific conformational properties.

In the field of organometallic chemistry, ligands play a crucial role in determining the properties and reactivity of metal complexes, which are central to catalysis. tamu.edulibretexts.org While this compound itself is not a typical ligand, its derivatives are. For example, functionalized cyclooctenes and cyclooctadienes can act as L-type ligands, binding to metal centers through their π-systems.

Furthermore, organometallic complexes are sometimes used as precursors to form catalytically active species, where the initial organic ligands are sacrificial but essential for the successful formation of the final catalyst. osti.gov Derivatives of this compound can be fashioned into such precursor ligands, which, upon oxidative activation, are degraded or replaced, facilitating the assembly of the active catalytic species while preventing the formation of undesirable byproducts like metal oxide nanoparticles. osti.gov The ability to synthesize diverse functionalized cyclooctane derivatives from this compound provides chemists with a toolbox for creating tailored ligands for a variety of applications in catalysis and materials science.

Environmental Fate and Degradation Pathways of 1,2 Dibromocyclooctane

Abiotic Degradation Mechanisms: Hydrolysis and Photolysis in Environmental Matrices

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For 1,2-Dibromocyclooctane, the primary abiotic pathways are hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of the compound with water, leading to the substitution of one or both bromine atoms with hydroxyl groups. The rate of hydrolysis for halogenoalkanes is dependent on the carbon-halogen bond strength and the structure of the molecule (primary, secondary, or tertiary). algoreducation.comstudysmarter.co.uk The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, suggesting that bromoalkanes hydrolyze faster than their chloro-analogs. savemyexams.comdocbrown.info In the case of this compound, both bromine atoms are on secondary carbons. The hydrolysis of 1,2-dihaloalkanes can be carried out under mild alkaline conditions to produce alkane diols. vaia.comaskfilo.com However, studies on analogous compounds like 1,2-dibromoethane (B42909) (EDB) indicate that hydrolysis in neutral water is a very slow process, with half-lives estimated to be several years. cdc.gov Therefore, while hydrolysis of this compound to cyclooctanediol is chemically possible, it is likely not a rapid degradation pathway under typical environmental pH conditions.

Photolysis: This degradation mechanism involves the breakdown of a molecule by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight. mdpi.com For photolysis to occur, the compound must contain a chromophore that absorbs light at wavelengths greater than 290 nm, which is the solar radiation range reaching the Earth's surface. inchem.org The C-Br bond can be broken by UV light, initiating a free-radical chain reaction. docbrown.infosavemyexams.com This process, known as photodegradation or photolysis, can lead to the debromination of the molecule. For instance, the photolysis of other brominated compounds has been observed to proceed via debromination. inchem.org It is plausible that this compound undergoes direct photolysis in the atmosphere and surface waters, where it would be exposed to sunlight, leading to the formation of radical species and subsequent degradation products. inchem.orgnih.gov

Table 1: Summary of Potential Abiotic Degradation Pathways for this compound

Degradation MechanismEnvironmental MatrixKey ConditionsProbable Primary ProductsNotes
HydrolysisWater, SoilAqueous environment. Rate is pH-dependent, faster in alkaline conditions.Cyclooctanediol, Bromo-cyclooctanolGenerally a slow process for haloalkanes in neutral water. cdc.gov
PhotolysisAtmosphere, Surface WaterPresence of UV radiation (sunlight).Brominated radicals, Cyclooctene (B146475)Requires absorption of light >290 nm. C-Br bond is susceptible to cleavage by UV light. inchem.orgdocbrown.info

Biotic Degradation Pathways: Microbial Transformation of this compound

Biotic degradation, the breakdown of organic compounds by microorganisms, is a crucial pathway for many environmental contaminants. nih.govnih.gov For halogenated compounds like this compound, microbial transformation often occurs through dehalogenation reactions.

The most significant biotic degradation pathway for vicinal dihaloalkanes is reductive dehalogenation under anaerobic (oxygen-free) conditions. clu-in.orgacs.org This process, known as organohalide respiration, is carried out by specific bacteria that use halogenated compounds as electron acceptors to gain energy. acs.org Studies on 1,2-dibromoethane (EDB) have identified bacterial genera such as Dehalococcoides and Dehalogenimonas as being capable of this transformation. acs.orgub.eduacs.org These organisms can couple growth to the debromination of 1,2-DBA, converting it primarily to ethene. acs.org This process involves a dihaloelimination reaction, where both bromine atoms are removed simultaneously. ub.eduacs.org It is highly probable that similar anaerobic bacteria can degrade this compound through reductive dehalogenation, yielding cyclooctene.

Aerobic degradation is also possible. A Mycobacterium sp. (strain GP1) has been isolated that can utilize 1,2-dibromoethane as its sole carbon and energy source. nih.gov This bacterium uses a hydrolytic haloalkane dehalogenase to convert 1,2-dibromoethane to 2-bromoethanol, which is then rapidly transformed into ethylene (B1197577) oxide by a haloalcohol dehalogenase. nih.gov This pathway prevents the accumulation of toxic intermediates. A similar aerobic pathway could exist for this compound, involving initial hydrolytic dehalogenation.

Table 2: Potential Microbial Degradation of this compound

Metabolic ProcessConditionsKey Microbial Genera (from analogs)Potential MechanismPrimary End Product
Organohalide RespirationAnaerobicDehalococcoides, Dehalogenimonas ub.eduacs.orgReductive dihaloeliminationCyclooctene
Aerobic Oxidation/HydrolysisAerobicMycobacterium nih.govHydrolytic dehalogenationCyclooctanediol, Cyclooctene oxide

Transformation Products and Their Chemical Characterization

The degradation of this compound results in various transformation products depending on the pathway.

From Abiotic Degradation:

Hydrolysis: The primary product of complete hydrolysis would be 1,2-Cyclooctanediol . Partial hydrolysis would yield 2-Bromocyclooctan-1-ol .

Photolysis: Photolytic degradation likely proceeds via a radical mechanism, which could lead to Cyclooctene through the elimination of two bromine atoms.

From Biotic Degradation:

Anaerobic Reductive Dehalogenation: The expected product is Cyclooctene , formed by the simultaneous removal of both bromine atoms. acs.orgub.edu

Aerobic Degradation: Based on the pathway observed for EDB, the initial product would be 2-Bromocyclooctan-1-ol , followed by the formation of an epoxide, 1,2-Epoxycyclooctane (Cyclooctene oxide), which would then be further metabolized. nih.gov

The identification and quantification of these transformation products are essential for understanding the complete environmental fate of the parent compound. Standard analytical techniques are employed for this purpose. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for separating and identifying volatile and semi-volatile organic compounds and their degradation products. cdc.govmdpi.com For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. High-performance liquid chromatography (HPLC) may also be used, particularly for more polar products like diols.

Table 3: Potential Transformation Products of this compound and Characterization Methods

Transformation ProductLikely Formation Pathway(s)Chemical FormulaPrimary Analytical Method(s)
CycloocteneAnaerobic Biodegradation, PhotolysisC₈H₁₄GC-MS
1,2-CyclooctanediolHydrolysis, Aerobic BiodegradationC₈H₁₆O₂GC-MS (after derivatization), HPLC
2-Bromocyclooctan-1-olHydrolysis (partial), Aerobic BiodegradationC₈H₁₅BrOGC-MS
1,2-Epoxycyclooctane (Cyclooctene oxide)Aerobic BiodegradationC₈H₁₄OGC-MS

Advanced Analytical Methodologies for Tracing and Quantification of 1,2 Dibromocyclooctane in Research Contexts

Chromatographic Techniques (GC-MS, LC-MS) for Separation and Identification

Chromatographic methods coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 1,2-dibromocyclooctane. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) often depends on the sample matrix and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the chromatographic column. The separated molecules then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), causing fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint for identification. However, thermal degradation in the GC injector can be a concern for some cycloaliphatic polybrominated compounds. For instance, it has been observed that hexachlorocyclopentadienyl-dibromocyclooctane (HCDBCO) can debrominate at an injector temperature of 250°C, a problem that was mitigated by reducing the temperature to 200°C. dioxin20xx.org Careful optimization of GC conditions, such as injector temperature and column length, is crucial to prevent such thermal rearrangements and ensure accurate analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a valuable alternative, especially for analyzing less volatile compounds or complex sample matrices. researchgate.net LC separates compounds in a liquid phase before they are introduced into the mass spectrometer. Ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. These "softer" ionization methods often result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte. researchgate.netpitt.edu However, the analysis of some cycloaliphatic brominated compounds by LC-MS can be challenging due to poor chromatographic resolution of isomers and weak intensity of molecular ions. researchgate.net For certain brominated flame retardants, only bromide ions were observed in the mass spectra using ESI, and both APCI and atmospheric pressure photoionization (APPI) failed to produce a sufficiently intense molecular ion for identification. researchgate.net

Table 1: Interactive Comparison of GC-MS and LC-MS for this compound Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation in the gas phase followed by mass analysis. Separation in the liquid phase followed by mass analysis.
Sample Requirements Volatile and thermally stable. Wider range of volatility and polarity.
Ionization Typically hard ionization (e.g., EI), extensive fragmentation. Typically soft ionization (e.g., ESI, APCI), less fragmentation. researchgate.netpitt.edu
Identification Based on retention time and fragmentation pattern. researchgate.net Based on retention time and molecular ion. researchgate.net
Potential Issues Thermal degradation in the injector. dioxin20xx.org Poor resolution of isomers, weak molecular ion signal. researchgate.net

Spectroscopic Methods for in situ Reaction Monitoring

In situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sampling, offering deep insights into reaction kinetics and mechanisms. bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for monitoring reactions involving this compound. acs.org By observing the changes in the NMR spectrum over time, researchers can track the disappearance of starting materials, like the olefinic signals of cyclooctene (B146475), and the appearance of product signals. This allows for the determination of reaction rates and the identification of any transient intermediates. vapourtec.com The development of LED-NMR setups has further enabled the in situ monitoring of photochemical reactions. researchgate.net

Infrared (IR) Spectroscopy , particularly with the use of fiber-optic probes for Attenuated Total Reflectance (ATR), can be employed for real-time reaction analysis. bruker.com The progress of a bromination reaction to form this compound can be followed by monitoring the disappearance of the C=C stretching frequency of the starting alkene and the appearance of the characteristic C-Br stretching vibrations of the product. The combination of FT-IR and NMR can be particularly powerful, with NMR providing quantitative data to calibrate the IR signal and offering enhanced mechanistic understanding. bruker.com

Development of High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of experiments, making it an efficient strategy for optimizing reaction conditions. acs.org This is particularly valuable for complex reactions or when exploring a wide range of parameters such as catalysts, solvents, and temperatures.

For reactions like the bromination of alkenes to produce compounds such as this compound, HTS can be employed to quickly identify optimal conditions. nih.govbeilstein-journals.org The development of HTS often involves miniaturizing the reactions in microplates and using a rapid detection method to assess the outcome. This can include colorimetric assays, where a color change indicates the extent of reaction, or rapid analysis by GC-MS or LC-MS. acs.orgresearchgate.net For example, a 24-well reactor for electrosynthesis has been designed to enable the parallel screening of various electrochemical parameters. acs.org The data from HTS can be visualized using heatmaps, which provide a clear overview of the effects of different variables on the reaction outcome. researchgate.net This approach significantly accelerates the discovery and optimization of synthetic routes. nih.govbeilstein-journals.org

Future Research Directions in 1,2 Dibromocyclooctane Chemistry

Exploration of Novel Synthetic Methodologies for Enantiomerically Pure 1,2-Dibromocyclooctane

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. nih.gov While the bromination of cyclooctene (B146475) typically yields a racemic mixture of trans-1,2-dibromocyclooctane, future research will increasingly focus on developing catalytic, enantioselective methods to access specific stereoisomers.

Controlling the enantioselectivity of alkene dihalogenation has been a long-standing challenge. nih.gov A significant future direction lies in the adaptation of modern asymmetric catalysis to the cyclooctene framework. Research will likely explore the use of chiral catalysts to control the facial selectivity of bromine addition. This could involve chiral Lewis acids, Brønsted acids, or organocatalysts that can form a chiral environment around the alkene, guiding the incoming bromine electrophile. rsc.org

Key areas for investigation include:

Catalyst Design: Developing novel chiral ligands for metal-catalyzed bromination or entirely new organocatalytic systems specifically tailored for medium-sized rings like cyclooctene. The challenge lies in overcoming the conformational flexibility of the cyclooctane (B165968) ring, which can complicate chiral recognition.

Reagent Development: Exploring new bromine-donating reagents that can interact more effectively with chiral catalysts to ensure a highly ordered transition state. nih.gov

Biocatalysis: Investigating the potential of halogenase enzymes for the stereospecific bromination of cyclooctene. Computational studies can aid in understanding the mechanisms of these enzymes and potentially re-engineering them for specific substrates. nih.gov

The successful development of such methodologies would provide valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. mdpi.com

Potential Asymmetric Bromination Strategy Anticipated Advantages Key Research Challenge
Chiral Metal CatalysisHigh turnover numbers, broad substrate scope.Ligand design for flexible eight-membered rings.
OrganocatalysisMetal-free, environmentally benign. rsc.orgAchieving high enantioselectivity with flexible substrates.
Enzymatic HalogenationHigh stereospecificity, green reaction conditions. nih.govEnzyme discovery and engineering for non-natural substrates.

Deeper Mechanistic Studies of Complex Rearrangement Reactions

The flexible nature of the cyclooctane ring allows for a variety of low-energy conformations, which can lead to complex reaction pathways, including rearrangements. Dehydrobromination of this compound, for instance, can lead to a mixture of products depending on the reaction conditions and the stereochemistry of the starting material. askfilo.com Future research must aim to unravel the intricate mechanistic details of these reactions.

A key area of focus will be the elucidation of reaction intermediates and transition states. This involves a synergistic approach combining advanced spectroscopic techniques with computational modeling. For example, in situ NMR or IR spectroscopy could be used to observe reactive intermediates, while isotopic labeling studies could help trace the pathways of atoms throughout a reaction.

Mechanistic studies will likely focus on:

Conformational Effects: Understanding how the different chair and boat conformations of the this compound ring influence the stereoelectronics of elimination and substitution reactions. pressbooks.pubyoutube.comscribd.comyoutube.comkhanacademy.org

Neighboring Group Participation: Investigating the role of one bromine atom in influencing the reactivity of the other, potentially leading to the formation of bridged bromonium ion intermediates, which are well-known in alkene bromination. masterorganicchemistry.comyoutube.com

Solvent and Base Effects: Systematically studying how the choice of solvent and base dictates the competition between different reaction pathways (e.g., E2 elimination vs. SN2 substitution) and the formation of rearrangement products. nih.govnih.gov

A deeper mechanistic understanding will enable chemists to better control the outcomes of reactions involving this compound, transforming complex product mixtures into selective, high-yielding syntheses.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. seqens.comaurigeneservices.comamf.ch The integration of this compound chemistry into flow and automated systems represents a significant future research direction.

Future research will likely involve:

Reactor Design: Developing specialized flow reactors, potentially including packed-bed reactors with immobilized catalysts or reagents, for the synthesis and subsequent transformation of this compound.

Automated Optimization: Utilizing automated synthesis platforms, where algorithms explore a wide range of reaction parameters (temperature, flow rate, stoichiometry) to rapidly identify the optimal conditions for a desired transformation. chemrxiv.org

Multi-step Synthesis: Designing integrated flow systems where this compound is generated and then immediately used in a subsequent reaction step without isolation, a concept known as "telescoping" synthesis. aurigeneservices.com This approach streamlines the synthesis of more complex molecules, saving time, resources, and reducing waste. frontiersin.org

The automation of these processes will accelerate the discovery of new reactions and facilitate the production of valuable compounds derived from this compound. chemrxiv.org

Technology Application to this compound Chemistry Potential Impact
MicroreactorsControlled bromination of cyclooctene; hazardous elimination reactions.Improved safety, higher yields, reduced byproducts. pharmasalmanac.com
Automated PlatformsRapid optimization of reaction conditions for synthesis and derivatization.Accelerated discovery of new synthetic routes. chemrxiv.org
Integrated Flow SystemsMulti-step synthesis of complex molecules starting from cyclooctene.Increased efficiency, reduced waste, and streamlined production. aurigeneservices.com

Application in Catalysis and Materials Science Beyond Current Scope

The two bromine atoms in this compound offer reactive handles for a variety of chemical transformations, suggesting its potential as a building block in catalysis and materials science. Future research will explore the conversion of this compound into novel ligands, monomers, and functional materials.

One promising avenue is in the synthesis of bidentate ligands for transition metal catalysis. By replacing the bromine atoms with coordinating groups (e.g., phosphines, amines), it may be possible to create novel ligands with unique bite angles and conformational properties dictated by the cyclooctane backbone. These ligands could find applications in asymmetric catalysis.

In materials science, this compound could serve as a precursor to novel polymers. For example, dehydrobromination to form cyclooctadiene, followed by ring-opening metathesis polymerization (ROMP), could yield polymers with interesting properties. Alternatively, the dibromide itself could be used in polycondensation reactions. The development of polymers containing gem-diboryl groups highlights the potential for incorporating unique functionalities into polymeric structures. nih.gov The use of enzyme catalysis in polymer functionalization represents a green chemistry approach that could be explored. nih.gov

Future research directions include:

Ligand Synthesis: Designing and synthesizing novel bidentate ligands based on the 1,2-disubstituted cyclooctane scaffold for use in homogeneous catalysis.

Monomer Development: Exploring the conversion of this compound into monomers for polymerization reactions like ROMP or acyclic diene metathesis (ADMET).

Functional Materials: Investigating the incorporation of the cyclooctane ring into functional materials, such as self-healing polymers or materials with unique thermal or mechanical properties. The use of polymer compartments for catalysis is an emerging field where such structures could be relevant. mdpi.com

Advanced Computational Modeling of Reactivity in Complex Environments

Computational chemistry is an indispensable tool for understanding and predicting chemical reactivity. mdpi.com For a molecule as conformationally complex as this compound, computational modeling offers unparalleled insights into its behavior. Future research will leverage increasingly powerful computational methods to model its reactivity in realistic and complex environments. researchgate.net

Advanced computational techniques, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), can be used to:

Map Potential Energy Surfaces: Elucidate detailed reaction mechanisms, identify transition states, and calculate reaction barriers for transformations involving this compound. rsc.org This is crucial for understanding the origins of selectivity in complex reactions. researchgate.net

Simulate Conformational Dynamics: Model the conformational landscape of the molecule and its derivatives, predicting the relative populations of different conformers and how they influence reactivity.

Model Solvent Effects: Explicitly include solvent molecules in simulations to understand their role in stabilizing intermediates and transition states, providing a more accurate picture of reactions in solution.

Predict Spectroscopic Properties: Calculate NMR, IR, and other spectroscopic data to aid in the characterization of reaction products and intermediates.

Computational Method Application to this compound Insight Gained
Density Functional Theory (DFT)Calculation of reaction pathways and transition state energies.Mechanistic understanding of rearrangements and eliminations. mdpi.com
Molecular Dynamics (MD)Simulation of conformational changes over time.Role of flexibility in reactivity. adrjournalshouse.com
QM/MM (Quantum Mechanics/Molecular Mechanics)Modeling enzymatic reactions or reactions in complex media.Design of biocatalysts or understanding solvent effects. nih.gov

Q & A

Q. What are the common synthetic routes for 1,2-dibromocyclooctane, and what are their experimental conditions?

  • Methodological Answer : this compound is primarily synthesized via halogenation of cyclooctane or its derivatives. A notable method involves the bromination of cyclooctene using bromine (Br₂) under controlled conditions. Alternatively, Wittig and Dorsch (1968) developed a route starting from cyclooctane derivatives, using NaNH₂ at 200°C for dehydrohalogenation, yielding this compound with a 17% efficiency . Modern adaptations employ milder conditions, such as stepwise E2 elimination with bases like KOtBu, to improve selectivity and reduce side reactions .

Q. What are the key physical properties of this compound relevant to laboratory handling?

  • Methodological Answer : Critical physical properties include:
PropertyValueReference
Melting Point (°C)-173.3
Boiling Point (°C)54.6

These properties inform storage conditions (e.g., refrigeration for stability) and safety protocols (e.g., ventilation to avoid vapor accumulation) .

Q. What safety precautions are essential when handling this compound in research settings?

  • Methodological Answer :
  • Use fume hoods to prevent inhalation of vapors.
  • Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Store in tightly sealed containers in well-ventilated areas, away from ignition sources .
  • First-aid measures: For skin contact, wash with copious water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies in yields (e.g., 17% in Wittig’s method vs. higher yields in modern protocols) often stem from variations in reaction conditions (temperature, base strength) or purity of starting materials. To address this:
  • Conduct controlled replicate experiments with standardized reagents.
  • Use GC-MS or HPLC to quantify byproducts and assess reaction efficiency .
  • Compare mechanistic pathways (e.g., E2 vs. E1cb elimination) to identify rate-limiting steps .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., coupling patterns for vicinal bromines).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 292 for C₈H₁₄Br₂).
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystal structures .
  • Chromatography : HPLC or GC to separate and quantify reaction mixtures .

Q. What mechanistic insights explain the stereochemical outcomes of this compound in elimination reactions?

  • Methodological Answer : The stereochemistry of products (e.g., cyclooctyne) depends on the elimination mechanism:
  • E2 Mechanism : Anti-periplanar geometry favors trans-elimination of Br⁻, producing (E)-alkenes.
  • Stepwise Processes : Milder bases (e.g., KOtBu) promote sequential elimination, reducing steric strain in the cyclic transition state .
    Computational studies (DFT calculations) can model transition states to predict regioselectivity .

Q. How can this compound be utilized in synthesizing strained cycloalkynes for click chemistry?

  • Methodological Answer : this compound is a precursor to cyclooctyne via double dehydrohalogenation. Key steps:

Initial Elimination : Use NaNH₂ at 200°C to form (E)-vinyl bromide intermediates.

Second Elimination : Apply milder conditions (e.g., LiAlH₄) for cis-elimination, yielding cyclooctyne.
This scaffold is critical for strain-promoted azide-alkyne cycloaddition (SPAAC) in bioconjugation .

Data Contradiction and Optimization

Q. Why do historical and modern syntheses of this compound show significant variability in efficiency?

  • Methodological Answer : Early methods (e.g., Wittig’s 17% yield) used harsh conditions (200°C, NaNH₂), leading to side reactions like radical bromination. Modern protocols optimize:
  • Temperature Control : Lower temperatures (80–120°C) reduce decomposition.
  • Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) enhance bromide ion mobility.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states .

Research Design Considerations

Q. How to design experiments to study the environmental persistence of this compound?

  • Methodological Answer :
  • Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor bromine release via ion chromatography.
  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC₅₀ values .
  • Comparative Analysis : Benchmark against structurally similar brominated compounds (e.g., 1,2-dibromoethane) to identify structure-persistence relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.